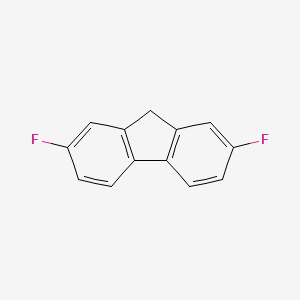

2,7-Difluoro-9H-fluoreno

Descripción general

Descripción

2,7-Difluoro-9H-Fluorene is a monomer that has been analyzed by a variety of techniques . It has been shown to have high volatility, with an estimated boiling point of 168°C . 2,7-Difluoro-9H-Fluorene undergoes oxidation and polymerization reactions at temperatures greater than 230°C .

Synthesis Analysis

A practical synthesis of 1,8-difluorofluorenone and of its (2,7)-dibromo and (2,4,5,7)-tetrabromo derivatives has been developed . Fluorinated fluorenones are the starting materials for polyhalogenated dibenzochrysenes as well as for geodesic hydrocarbons .Molecular Structure Analysis

The molecular formula of 2,7-Difluoro-9H-Fluorene is C13H8F2 . The average mass is 202.199 Da and the mono-isotopic mass is 202.059402 Da .Chemical Reactions Analysis

2,7-Difluoro-9H-Fluorene undergoes oxidation and polymerization reactions at temperatures greater than 230°C .Physical And Chemical Properties Analysis

2,7-Difluoro-9H-Fluorene has a high volatility, with an estimated boiling point of 168°C . It has a density of 1.289g/cm3 , and a flash point of 114.1ºC .Mecanismo De Acción

Target of Action

Fluorene derivatives have been known to exhibit significant pharmaceutical potential .

Mode of Action

It’s worth noting that certain fluorene derivatives have shown remarkable activity against specific cancer cell lines . The binding interaction of these synthesized compounds with the active sites of enzymes like dihydrofolate reductase has been identified .

Biochemical Pathways

Fluorene derivatives have been associated with anticancer and antimicrobial activities against multidrug-resistant strains .

Pharmacokinetics

The compound’s molecular weight, density, and boiling point, which can influence its bioavailability, have been reported .

Result of Action

Certain fluorene derivatives have shown remarkable activity against specific cancer cell lines .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 2,7-Difluoro-9h-fluorene in lab experiments is its high purity and stability. 2,7-Difluoro-9h-fluorene is also relatively easy to synthesize and can be obtained in good yield. However, one limitation of using 2,7-Difluoro-9h-fluorene is its relatively low solubility in common organic solvents, which can make it difficult to work with in some applications.

Direcciones Futuras

There are many potential future directions for research on 2,7-Difluoro-9h-fluorene. One area of interest is its potential as an anti-inflammatory agent for the treatment of diseases such as arthritis. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other drugs. 2,7-Difluoro-9h-fluorene also has potential applications in the field of organic electronics, including photovoltaic devices and organic light-emitting diodes.

In conclusion, 2,7-Difluoro-9h-fluorene is a promising compound with a range of potential scientific research applications. Its anti-inflammatory, anti-tumor, and anti-oxidant properties make it a promising candidate for the development of new drugs and therapies. Its potential for use in photovoltaic devices and organic electronics also makes it an interesting area of research. Further studies are needed to fully understand the mechanism of action of 2,7-Difluoro-9h-fluorene and to explore its potential in these and other applications.

Aplicaciones Científicas De Investigación

Dispositivos orgánicos emisores de luz (OLED)

2,7-Difluoro-9H-fluoreno se utiliza como plantilla para los oligofluorenos con tapa de N-carbazol, que muestran potencial como materiales de transporte de huecos para dispositivos orgánicos emisores de luz (OLED) . Los OLED se utilizan en diversas aplicaciones, como pantallas en dispositivos móviles y televisores.

Síntesis de polímeros conjugados

Este compuesto también se utiliza en la síntesis de polímeros conjugados . Los polímeros conjugados son un tipo de polímero que tiene una cadena principal de enlaces simples y dobles alternos, lo que les confiere propiedades electrónicas únicas. Se utilizan en diversas aplicaciones, como células solares orgánicas y transistores.

Microarrays de ADN sin etiquetas

This compound se utiliza en la preparación de un tipo específico de polímero conjugado, poli [9,9'-bis (6''-N,N,N-trimetilamonio)hexil)fluoreno-co-alt-4,7- (2,1,3-benzotiadiazol) dibromuro] (PFBT), que se utiliza en microarrays de ADN sin etiquetas . Los microarrays de ADN se utilizan en diversas aplicaciones de investigación biológica, como el perfil de expresión genética y la detección de mutaciones genéticas.

Materiales fotoluminiscentes azules

Este compuesto se utiliza en la preparación de polifluoreno sustituido asimétricamente fotoluminiscente azul . Estos materiales se utilizan en diversas aplicaciones, como diodos emisores de luz azules (LED) y diodos orgánicos emisores de luz azules (OLED).

Síntesis de monómeros dendríticos

This compound se utiliza en la preparación de monómeros de 2,7-dibromofluoreno que contienen dendrones de éter de bencilo (generaciones 1, 2 y 3) en la posición 9,9' del anillo de fluoreno . Estos monómeros dendríticos se utilizan en la síntesis de polímeros dendríticos, que tienen aplicaciones en diversos campos, como la administración de fármacos y la catálisis.

Estudios de mutagenicidad

Se ha encontrado que this compound es mutagénico en el ensayo de typhimurium . Este ensayo se utiliza en toxicología genética para probar el potencial mutagénico de los compuestos químicos.

Safety and Hazards

Propiedades

IUPAC Name |

2,7-difluoro-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDBYDSPAZGULI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)F)C3=C1C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288579 | |

| Record name | 2,7-difluoro-9h-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2195-50-8 | |

| Record name | NSC56688 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-difluoro-9h-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

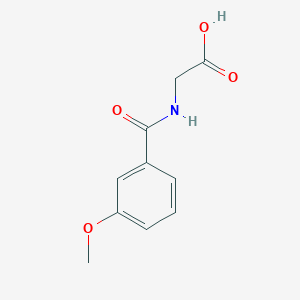

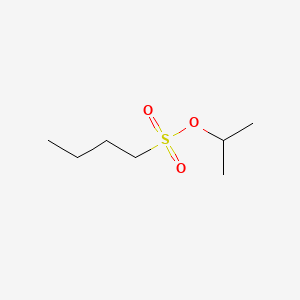

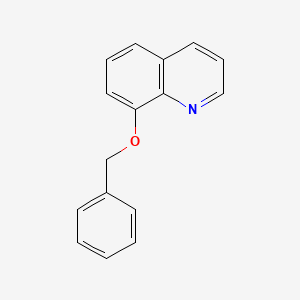

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate](/img/structure/B1605164.png)